4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine
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Overview
Description
4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted benzaldehydes with pyridine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process might include steps like crystallization, filtration, and purification using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry
In industry, it might be used in the development of new materials, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3,4-DICHLOROPHENYL)-6-(4-HYDROXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(3-PYRIDYL)PYRIMIDINE
Uniqueness
The uniqueness of 4-(3,4-DICHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C22H15Cl2N3O |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C22H15Cl2N3O/c1-28-17-5-2-14(3-6-17)20-13-21(16-4-7-18(23)19(24)12-16)27-22(26-20)15-8-10-25-11-9-15/h2-13H,1H3 |
InChI Key |
ULCCDONYXTVGGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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